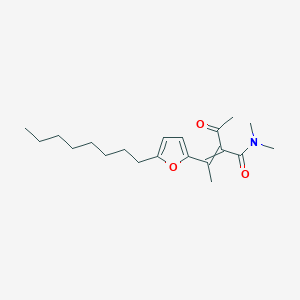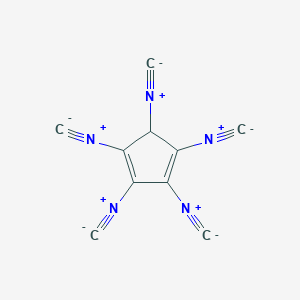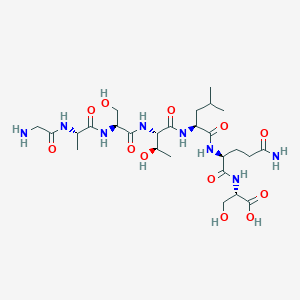
1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, three methyl groups, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-ethynyl-2,4,5-trimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-ethynyl-2,4,5-trimethyl-3-aminobenzene.
Substitution: Formation of halogenated derivatives such as 1-ethynyl-2,4,5-trimethyl-3-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can participate in covalent bonding with nucleophiles, affecting enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-nitrobenzene: Similar structure but lacks the three methyl groups.
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but lacks the ethynyl group.
1-Ethynyl-2,4,5-trimethylbenzene: Similar structure but lacks the nitro group.
Uniqueness: The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
827319-18-6 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-ethynyl-2,4,5-trimethyl-3-nitrobenzene |
InChI |
InChI=1S/C11H11NO2/c1-5-10-6-7(2)8(3)11(9(10)4)12(13)14/h1,6H,2-4H3 |
InChI-Schlüssel |
ZVHOVDGREODXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)




![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)






![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
